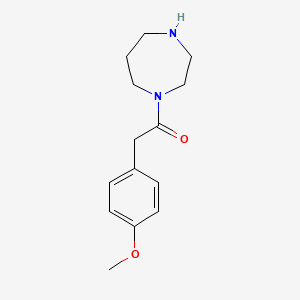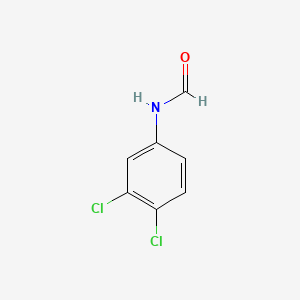![molecular formula C10H13NO6 B3025427 {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid CAS No. 173323-23-4](/img/structure/B3025427.png)
{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid
Descripción general
Descripción
{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid is an organic compound with the molecular formula C10H13NO6 and a molecular weight of 243.22 g/mol . It is also known by its IUPAC name, 2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)acetic acid . This compound is characterized by the presence of a maleimide group and a terminal carboxylic acid group, making it a versatile intermediate in organic synthesis .
Mecanismo De Acción
Target of Action
The primary target of Mal-PEG2-CH2COOH is thiol groups . The compound contains a maleimide group, which is known for its ability to react selectively with thiol groups . This property allows it to form covalent bonds with molecules containing thiol groups, such as proteins and peptides .
Mode of Action
Mal-PEG2-CH2COOH interacts with its targets through a process known as PEGylation . This involves the covalent attachment of polyethylene glycol (PEG) polymer chains to peptides . The maleimide group in Mal-PEG2-CH2COOH reacts with the thiol group in the target molecule to form a covalent bond . This results in the formation of a conjugate that combines the properties of both the target molecule and the PEG chain .
Biochemical Pathways
For instance, it can enhance the stability of the target molecule, increase its solubility, and improve its pharmacokinetics .
Pharmacokinetics
The process of PEGylation significantly improves the pharmacokinetics of the target molecule . PEGylation increases the molecular mass of the target molecule and shields it from proteolytic enzymes . This results in reduced renal clearance and more sustained absorption after administration . Furthermore, the carboxylic acid group in Mal-PEG2-CH2COOH can introduce a negative charge to the conjugate, which can help to improve its pharmacokinetics and reduce nonspecific binding to tissues .
Result of Action
The result of the action of Mal-PEG2-CH2COOH is the formation of a conjugate that exhibits increased stability, solubility, and targeted delivery to specific cells or tissues . This makes it particularly useful in the development of antibody-drug conjugates (ADCs), which are highly potent and targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs .
Action Environment
The action of Mal-PEG2-CH2COOH can be influenced by various environmental factors. For instance, the efficiency of the PEGylation process can be affected by the pH and temperature of the environment . Furthermore, the maleimide group in Mal-PEG2-CH2COOH is sensitive to light or oxygen , which means that these factors can potentially influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid can be achieved through the reaction of maleic anhydride with ethylene glycol to form a maleic acid derivative, which is then reacted with ethylene oxide to introduce the ethoxy groups . The final step involves the reaction of the intermediate with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The maleimide group can react with nucleophiles such as thiols to form stable thioether bonds.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Thiols, mild base (e.g., triethylamine), room temperature.
Esterification: Alcohols, acid catalyst (e.g., sulfuric acid), reflux.
Amidation: Amines, coupling agents (e.g., EDC, HATU), room temperature.
Major Products
Thioethers: Formed from nucleophilic substitution with thiols.
Esters: Formed from esterification with alcohols.
Amides: Formed from amidation with amines.
Aplicaciones Científicas De Investigación
{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
N-maleoylglycine: Similar structure with a maleimide group and a carboxylic acid group.
Maleimidoacetic acid: Contains a maleimide group and a carboxylic acid group, similar to {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid.
Mal-PEG2-acid: Contains a maleimide group and a carboxylic acid group, but with a polyethylene glycol spacer.
Uniqueness
This compound is unique due to its specific ethoxyethoxy linker, which provides flexibility and enhances its reactivity in forming stable conjugates with biomolecules .
Propiedades
IUPAC Name |
2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)3-4-16-5-6-17-7-10(14)15/h1-2H,3-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIIPBGZTZIKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151584 | |
| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173323-23-4 | |
| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173323-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)








![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)
